molecular formula C15H22FNO3S B6953280 N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine

N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine

Cat. No.: B6953280
M. Wt: 315.4 g/mol
InChI Key: ZDQWLYWTNUJFHX-UHFFFAOYSA-N
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Description

N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound characterized by its unique structural features, including a fluoro-substituted methoxyphenyl group and a methylsulfonylcyclohexane moiety

Properties

IUPAC Name

N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3S/c1-20-14-8-3-5-11(15(14)16)10-17-12-6-4-7-13(9-12)21(2,18)19/h3,5,8,12-13,17H,4,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWLYWTNUJFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CNC2CCCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate:

    Cyclohexane Derivative Formation: The cyclohexane ring is functionalized with a methylsulfonyl group through sulfonation reactions.

    Coupling Reaction: The fluoro-methoxyphenyl intermediate is then coupled with the cyclohexane derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-3-methoxyphenyl)methyl]-3-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluoro-methoxyphenyl group and a methylsulfonylcyclohexane moiety makes it a valuable compound for various research and industrial applications.

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